

# Core Compound Identification and Physicochemical Properties

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## Compound of Interest

Compound Name: 2-Bromo-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1274176

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**2-Bromo-4-(trifluoromethyl)benzaldehyde** is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique trifluoromethyl and bromo functionalities make it a valuable precursor for creating complex molecular architectures, particularly in the pharmaceutical and materials science sectors.<sup>[1]</sup> The Chemical Abstracts Service (CAS) has assigned the number 85118-24-7 to this compound.<sup>[2][3][4][5]</sup>

The strategic placement of a bromine atom and a potent electron-withdrawing trifluoromethyl group on the benzaldehyde scaffold imparts distinct reactivity and desirable characteristics for drug design.<sup>[6][7]</sup> The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making this intermediate highly relevant in medicinal chemistry.<sup>[8][9]</sup>

Table 1: Physicochemical Properties of **2-Bromo-4-(trifluoromethyl)benzaldehyde**

Property	Value	Source(s)
CAS Number	85118-24-7	[2][3][4][5]
IUPAC Name	2-bromo-4-(trifluoromethyl)benzaldehyde	[3]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> O	[2][3][5]
Molecular Weight	253.02 g/mol	[2][3][5][10]
Physical Form	Pale-yellow to yellow-brown solid or liquid	[4]
Boiling Point	230°C at 760 mmHg	
Purity	Typically ≥95%	[4]
Storage	Inert atmosphere, Refrigerator (2-8°C)	[4]
SMILES	<chem>C1=CC(=C(C=C1C(F)(F)F)Br)C=O</chem>	[3][11]
InChIKey	CUKSTNNYAHZPRM-UHFFFAOYSA-N	[3]

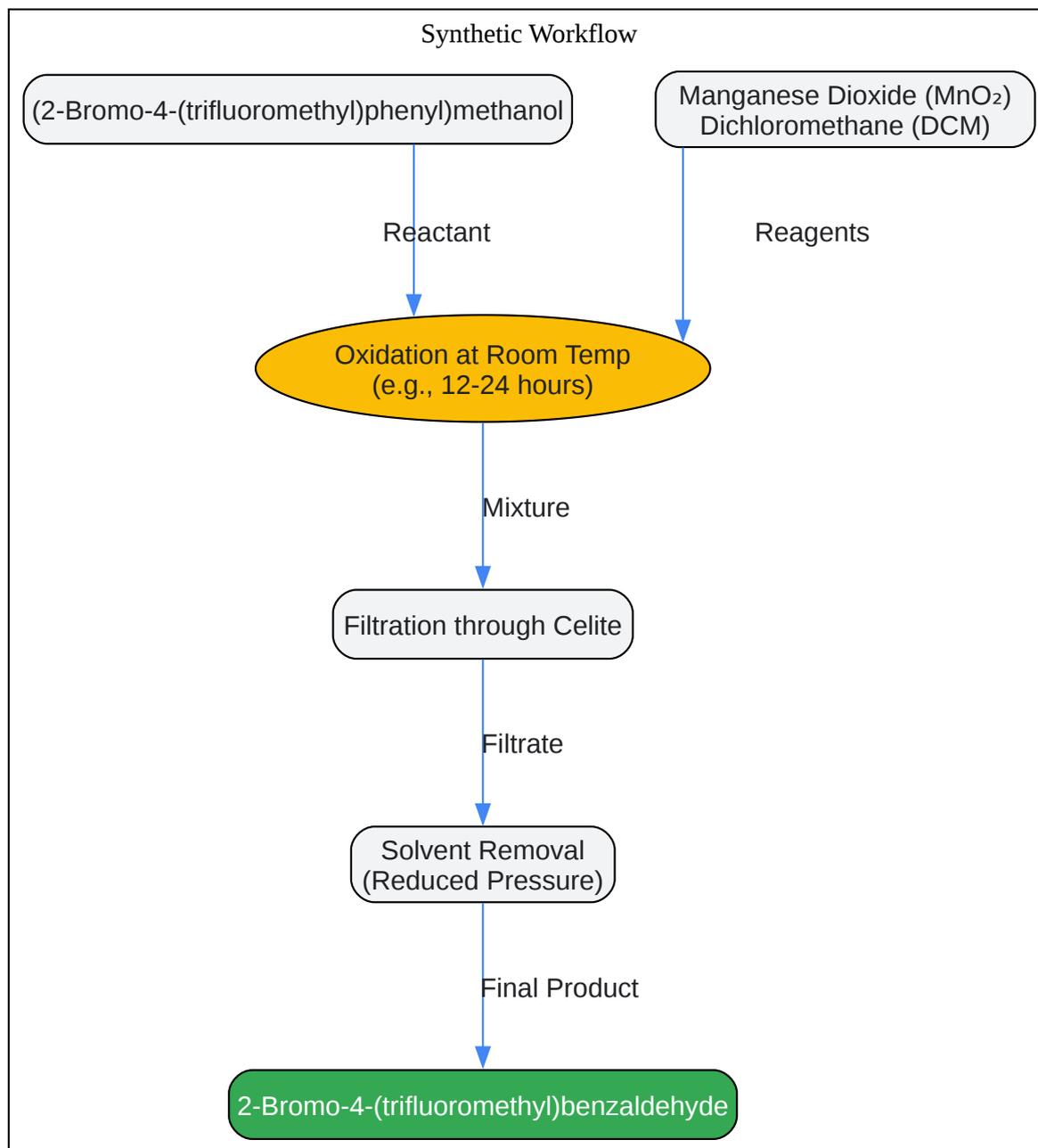
## Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted benzaldehydes exist, a common and effective strategy for compounds like **2-Bromo-4-(trifluoromethyl)benzaldehyde** involves the selective oxidation of the corresponding benzyl alcohol. This method is often preferred due to the availability of starting materials and the generally high yields achieved under mild conditions.

A representative synthesis involves the oxidation of (2-Bromo-4-(trifluoromethyl)phenyl)methanol using an oxidizing agent such as manganese dioxide (MnO<sub>2</sub>). This is a heterogeneous reaction where the MnO<sub>2</sub> acts as a mild and selective oxidant for converting primary alcohols to aldehydes without over-oxidizing to a carboxylic acid.

Causality in Experimental Choices:

- Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes the starting alcohol, but not the MnO<sub>2</sub> oxidant, facilitating an easy work-up via filtration.
- Oxidant: Manganese dioxide is a chemoselective reagent that reliably oxidizes allylic and benzylic alcohols. Its solid nature allows for simple removal from the reaction mixture by filtration, which is a significant advantage for purification.
- Reaction Conditions: The reaction is typically run at room temperature, which is mild enough to prevent side reactions and decomposition of the product.



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Caption: Synthetic workflow for **2-Bromo-4-(trifluoromethyl)benzaldehyde**.

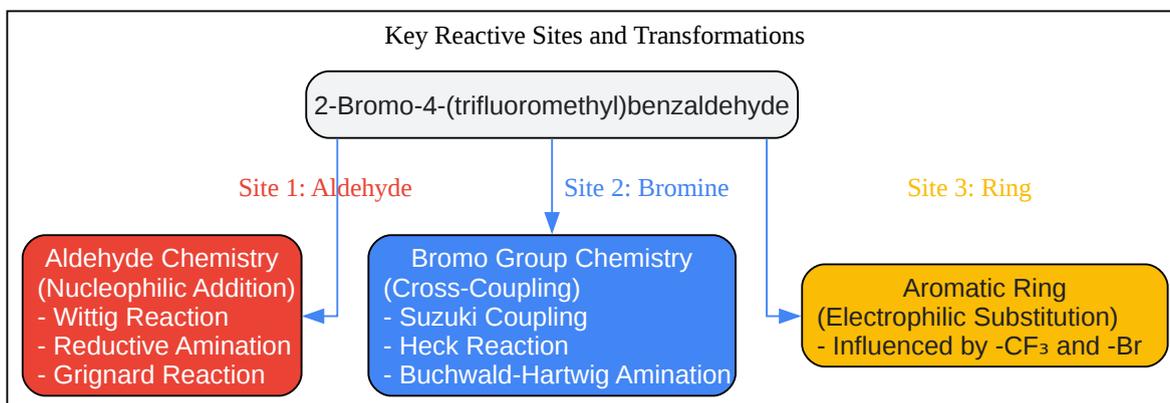
## Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from a standard procedure for the oxidation of benzyl alcohols.[12]

- **Preparation:** To a solution of (2-bromo-4-(trifluoromethyl)phenyl)methanol (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).
- **Reaction:** Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up:** Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and any manganese salts. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
- **Purification:** Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield the pure **2-Bromo-4-(trifluoromethyl)benzaldehyde**.

## Reactivity, Mechanistic Pathways, and Applications

The synthetic utility of **2-Bromo-4-(trifluoromethyl)benzaldehyde** stems from its three distinct reactive sites, which can be addressed with high selectivity.



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Caption: Reactivity map of **2-Bromo-4-(trifluoromethyl)benzaldehyde**.

- The Aldehyde Group: The carbonyl carbon is highly electrophilic, a characteristic that is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. [6][13] This makes it an excellent substrate for a wide range of nucleophilic addition reactions, including Wittig reactions to form alkenes, reductive aminations to synthesize amines, and additions of organometallic reagents like Grignards.[14]
- The Bromo Group: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions.[8][15] This allows for the formation of carbon-carbon bonds (e.g., Suzuki and Heck couplings) or carbon-nitrogen bonds (e.g., Buchwald-Hartwig amination), enabling the construction of complex biaryl systems or the introduction of nitrogen-containing functional groups.
- The Trifluoromethyl Group: While not a reaction site itself, the -CF<sub>3</sub> group is a critical modulator of the molecule's properties. Its inclusion is a well-established strategy in drug design to block metabolic oxidation, increase binding affinity through favorable interactions, and tune pharmacokinetic profiles.[7][16] A significant number of FDA-approved drugs contain this moiety, highlighting its importance.[9]

## Application in Drug Discovery: A Building Block for PROTACs and APIs

This compound is listed as a "Protein Degradation Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[2]</sup> PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins and represent a cutting-edge therapeutic modality. The distinct reactive handles on **2-Bromo-4-(trifluoromethyl)benzaldehyde** allow for its sequential functionalization to link a target-binding ligand to an E3 ligase-binding ligand, the core structure of a PROTAC.

## Exemplary Protocol: Reductive Amination

This protocol demonstrates the conversion of the aldehyde to an amine, a common transformation in pharmaceutical synthesis.<sup>[8]</sup>

- **Imine Formation:** Dissolve **2-Bromo-4-(trifluoromethyl)benzaldehyde** (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloroethane. Add a mild acid catalyst, like acetic acid (a few drops), if necessary. Stir the mixture at room temperature for 1-4 hours to form the corresponding imine or iminium ion.
- **Reduction:** Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise. STAB is often preferred as it is milder and can be used in a one-pot procedure.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- **Work-up:** Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ). Extract the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

## Safety, Handling, and Storage

Proper handling of **2-Bromo-4-(trifluoromethyl)benzaldehyde** is crucial to ensure laboratory safety. It is classified as a warning-level hazard, being harmful if swallowed and causing skin, eye, and respiratory irritation.[\[4\]](#)[\[17\]](#)

Table 2: GHS Safety Information

Hazard Information	Details	Source(s)
Signal Word	Warning	<a href="#">[4]</a>
Pictogram	GHS07 (Exclamation Mark)	<a href="#">[4]</a>
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	<a href="#">[4]</a> <a href="#">[17]</a>
Precautionary Statements	P261: Avoid breathing dust/fumes/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[4]</a> <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a>

#### Handling and Storage Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[18\]](#)[\[20\]](#) Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[\[18\]](#)

- Handling: Avoid all personal contact, including inhalation.[17] Wash hands and any exposed skin thoroughly after handling.[18]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[17] Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[20]

## Spectroscopic Characterization

While a comprehensive public database of spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure.

- $^1\text{H}$  NMR: The spectrum would show signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the three protons on the benzene ring, likely exhibiting complex splitting patterns due to bromine and trifluoromethyl group coupling. A distinct singlet for the aldehyde proton (-CHO) would be observed further downfield (approx. 9.9-10.2 ppm).
- $^{13}\text{C}$  NMR: The spectrum would display eight distinct carbon signals. The aldehyde carbonyl carbon would appear significantly downfield (approx. 188-192 ppm). The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
- $^{19}\text{F}$  NMR: A sharp singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
- IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the aldehyde at approximately  $1700\text{-}1715\text{ cm}^{-1}$  and C-F stretching bands in the  $1100\text{-}1350\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  and  $[\text{M}+2]^+$  due to the presence of one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in roughly a 1:1 ratio).

This guide provides a foundational and practical overview of **2-Bromo-4-(trifluoromethyl)benzaldehyde**, equipping researchers with the necessary knowledge for its effective and safe utilization in pioneering chemical synthesis and drug discovery.

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